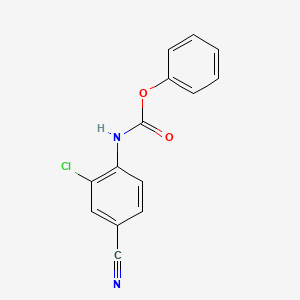

Phenyl (2-chloro-4-cyanophenyl)carbamate

Description

While the query specifies "Phenyl (2-chloro-4-cyanophenyl)carbamate," the evidence provided exclusively details Phenyl (2-chloro-4-hydroxyphenyl)carbamate (CAS 796848-80-1). This compound is a chloro- and hydroxyl-substituted phenyl carbamate with a molecular weight of 263.68 g/mol and a purity of ≥97% . It is synthesized via carbamate-forming reactions, typically involving phenyl chloroformate or isocyanate intermediates.

Properties

CAS No. |

91151-88-1 |

|---|---|

Molecular Formula |

C14H9ClN2O2 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

phenyl N-(2-chloro-4-cyanophenyl)carbamate |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-8-10(9-16)6-7-13(12)17-14(18)19-11-4-2-1-3-5-11/h1-8H,(H,17,18) |

InChI Key |

RXHUKXUWVXDDBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-chloro-4-cyanophenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 2-chloro-4-cyanophenol. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-chloro-4-cyanophenyl)carbamate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chloro-4-cyanophenyl group can be replaced by various nucleophiles, such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

Oxidation: The phenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to carry out oxidation reactions. The reactions are typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

Nucleophilic substitution: The major products are the substituted phenyl (2-chloro-4-cyanophenyl)carbamates, where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major products are the corresponding amine and phenol.

Oxidation: The major products are the oxidized derivatives of the phenyl group, such as quinones.

Scientific Research Applications

Phenyl (2-chloro-4-cyanophenyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. It may also be used as a probe to investigate biological pathways and mechanisms.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl (2-chloro-4-cyanophenyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and 2-chloro-4-cyanophenyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Hydroxyl vs. Lipophilicity: Carbamates with dichlorophenyl groups (log k = 2.1–3.5) are more lipophilic than the hydroxyl-substituted compound, aligning with the hydroxyl group’s hydrophilic nature.

Synthesis Efficiency :

- Ethyl carbamate derivatives (e.g., 4a–i) are synthesized in 91–94% yields at 70°C within 10 hours, demonstrating that elevated temperatures significantly reduce reaction times compared to room-temperature protocols (13–20 days) .

- Phenyl (2-chloro-4-hydroxyphenyl)carbamate synthesis details are unspecified in the evidence, but similar carbamates often employ triphosgene or isocyanate intermediates .

Functional and Application-Based Comparisons

Pharmacological Relevance

- Fentanyl Carbamate : A crystalline opioid derivative (MW 352.5) used in receptor-binding studies. Its carbamate group stabilizes the molecule, extending half-life compared to ester-based opioids .

- 4-Chloro-2-(dichlorophenyl)carbamates : These derivatives exhibit moderate lipophilicity (log k = 2.1–3.5), making them candidates for central nervous system (CNS) drug development .

Agricultural and Industrial Uses

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.